

Sesquicillin A: A Fungal Metabolite with Anticancer Potential

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquicillin A is a fungal-derived sesquiterpenoid that has garnered significant interest within the scientific community due to its notable biological activities, including insecticidal and potent anticancer properties. Isolated from the fungus Albophoma sp. FKI-1778, this complex natural product exhibits a unique chemical architecture that underpins its diverse functionalities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Sesquicillin A. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a summary of its spectroscopic data. Furthermore, this document elucidates the current understanding of Sesquicillin A's mechanism of action, particularly its role in inducing G1 phase cell cycle arrest in cancer cells and its potential as a glucocorticoid receptor antagonist.

Chemical Structure and Physicochemical Properties

Sesquicillin A is a complex sesquiterpenoid with the molecular formula C₂₉H₄₂O₅, corresponding to a molecular weight of 470.6 g/mol .[1] Its intricate structure features a pyrano-diterpene skeleton.[2]

Table 1: Physicochemical Properties of Sesquicillin A



Property	Value	Reference	
Molecular Formula	C29H42O5	[1]	
Molecular Weight	470.6 g/mol	[1]	
IUPAC Name	[5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate	n-3-yl)methyl]-1,4a- -6-methylidene-1-(4- ent-3- -,5,7,8,8a-hexahydro-	
CAS Number	51103-58-3		
Synonyms	Sesquicillin, BCA10358, BS- 1588	[1]	
Solubility	Soluble in Dichloromethane, DMSO, Ethanol, Methanol		

Spectroscopic Data

The structural elucidation of **Sesquicillin A** was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **Sesquicillin A** displays 29 distinct carbon signals, consistent with its molecular formula. The chemical shifts provide key insights into the carbon skeleton and the presence of various functional groups.

Table 2: 13C NMR Chemical Shift Data for Sesquicillin A



1 169.7 2 163.7 3 157.9 4 118.2 5 115.8 6 100.8 7 74.3 8 54.3 9 50.1 10 41.5 11 39.8 12 37.1 13 36.8 14 34.0 15 31.9 16 29.7 17 26.8 18 25.7 19 24.5 20 22.6	Carbon No.	Chemical Shift (δ) ppm
3 157.9 4 118.2 5 115.8 6 100.8 7 74.3 8 54.3 9 50.1 10 41.5 11 39.8 12 37.1 13 36.8 14 34.0 15 31.9 16 29.7 17 26.8 18 25.7 19 24.5	1	169.7
4 118.2 5 115.8 6 100.8 7 74.3 8 54.3 9 50.1 10 41.5 11 39.8 12 37.1 13 36.8 14 34.0 15 31.9 16 29.7 17 26.8 18 25.7 19 24.5	2	163.7
5 115.8 6 100.8 7 74.3 8 54.3 9 50.1 10 41.5 11 39.8 12 37.1 13 36.8 14 34.0 15 31.9 16 29.7 17 26.8 18 25.7 19 24.5	3	157.9
6 100.8 7 74.3 8 54.3 9 50.1 10 41.5 11 39.8 12 37.1 13 36.8 14 34.0 15 31.9 16 29.7 17 26.8 18 25.7 19 24.5	4	118.2
7 74.3 8 54.3 9 50.1 10 41.5 11 39.8 12 37.1 13 36.8 14 34.0 15 31.9 16 29.7 17 26.8 18 25.7 19 24.5	5	115.8
8 54.3 9 50.1 10 41.5 11 39.8 12 37.1 13 36.8 14 34.0 15 31.9 16 29.7 17 26.8 18 25.7 19 24.5	6	100.8
9 50.1 10 41.5 11 39.8 12 37.1 13 36.8 14 34.0 15 31.9 16 29.7 17 26.8 18 25.7 19 24.5	7	74.3
10 41.5 11 39.8 12 37.1 13 36.8 14 34.0 15 31.9 16 29.7 17 26.8 18 25.7 19 24.5	8	54.3
11 39.8 12 37.1 13 36.8 14 34.0 15 31.9 16 29.7 17 26.8 18 25.7 19 24.5	9	50.1
12 37.1 13 36.8 14 34.0 15 31.9 16 29.7 17 26.8 18 25.7 19 24.5	10	41.5
13 36.8 14 34.0 15 31.9 16 29.7 17 26.8 18 25.7 19 24.5	11	39.8
14 34.0 15 31.9 16 29.7 17 26.8 18 25.7 19 24.5	12	37.1
15 31.9 16 29.7 17 26.8 18 25.7 19 24.5	13	36.8
16 29.7 17 26.8 18 25.7 19 24.5	14	34.0
17 26.8 18 25.7 19 24.5	15	31.9
18 25.7 19 24.5	16	29.7
19 24.5	17	26.8
	18	25.7
20 22.6	19	24.5
	20	22.6
21 21.4	21	21.4
22 18.2	22	18.2
23 17.9	23	17.9



24	16.2
25	14.1
26	12.0
27	11.8
28	9.2
29	8.8

(Data sourced from Uchida et al., 2005 and presented in a compiled format)

¹H NMR, Mass Spectrometry, and Infrared Spectroscopy

Detailed ¹H NMR data, including chemical shifts and coupling constants, are crucial for the complete structural assignment of **Sesquicillin A**. While the primary literature confirms the use of extensive NMR experiments, including ¹H-¹H COSY, HMBC, and NOESY, for structure elucidation, a publicly accessible tabulated list of these values is not readily available.[3] Similarly, specific fragmentation patterns from mass spectrometry and characteristic absorption bands from infrared spectroscopy have been used in its characterization but are not detailed in the available literature.

Biological Activities and Mechanism of Action

Sesquicillin A has demonstrated a range of biological activities, with its anticancer effects being the most prominent.

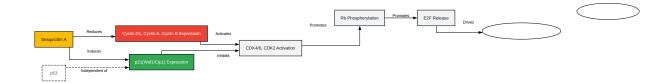
Table 3: Summary of Biological Activities of Sesquicillin A



Activity	Model System	Quantitative Data	Reference
Insecticidal	Brine shrimp (Artemia salina)	MIC = 6.25 μg/ml	
Cytotoxicity	Jurkat cells	IC ₅₀ = 34 μM	-
Proliferation Inhibition	MCF-7 breast cancer cells	Effective at 20 μg/ml	
Cell Cycle Arrest	MCF-7 breast cancer cells	Induces G1 phase arrest	-
Glucocorticoid Antagonism	-	Inhibitor of glucocorticoid- mediated signal transduction	<u>-</u>

G1 Phase Cell Cycle Arrest in Cancer Cells

A key mechanism of **Sesquicillin A**'s anticancer activity is its ability to induce cell cycle arrest at the G1 phase. In human breast cancer cells (MCF-7), **Sesquicillin A** treatment leads to a significant reduction in the expression of G1 phase-related cyclin proteins, including cyclin D1, cyclin A, and cyclin E. Concurrently, it induces the expression of the cyclin-dependent kinase (CDK) inhibitor protein, p21(Waf1/Cip1). Notably, this induction of p21 and subsequent G1 arrest occurs independently of the tumor suppressor protein p53.



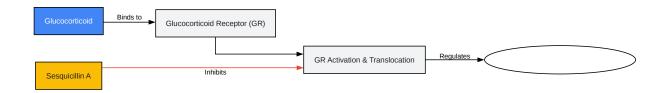


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Sesquicillin A induced G1 phase arrest pathway.

Glucocorticoid Receptor Antagonism

Sesquicillin A has also been identified as an inhibitor of glucocorticoid-mediated signal transduction. This suggests a potential interaction with the glucocorticoid receptor (GR), which could have implications for its use in inflammatory diseases and certain types of cancers where GR signaling is implicated. The precise mechanism of this antagonism is an area for further investigation.



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Proposed mechanism of GR antagonism by Sesquicillin A.

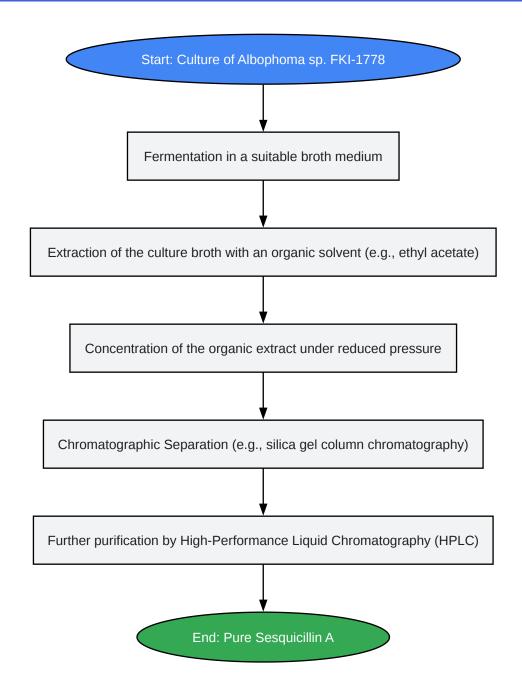
Experimental Protocols

The following are generalized protocols for key experiments related to the study of **Sesquicillin A**, based on standard methodologies in the field.

Isolation of Sesquicillin A from Albophoma sp. FKI-1778

This protocol outlines a general workflow for the extraction and purification of **Sesquicillin A** from a fungal culture.





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General workflow for the isolation of **Sesquicillin A**.

Methodology:

• Fermentation: Albophoma sp. FKI-1778 is cultured in a suitable liquid medium under optimal growth conditions to promote the production of secondary metabolites.



- Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.
- Concentration: The organic extract is concentrated in vacuo to yield a crude extract.
- Chromatography: The crude extract is subjected to column chromatography, typically using silica gel, with a gradient of solvents of increasing polarity to separate the components. Fractions are collected and analyzed by thin-layer chromatography (TLC).
- Purification: Fractions containing Sesquicillin A are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Cytotoxicity Assay in Jurkat Cells (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of **Sesquicillin A** on the Jurkat cell line.

Methodology:

- Cell Culture: Jurkat cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well.
- Treatment: Sesquicillin A is dissolved in DMSO to create a stock solution and then diluted
 to various concentrations in the culture medium. The cells are treated with these
 concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is
 also included.
- MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
- Formazan Solubilization: The medium is removed, and 100 μ L of DMSO is added to each well to dissolve the formazan crystals.



• Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

Cell Cycle Analysis in MCF-7 Cells

This protocol details the procedure for analyzing the effect of **Sesquicillin A** on the cell cycle distribution of MCF-7 cells.

Methodology:

- Cell Culture and Treatment: MCF-7 cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 6-well plates and treated with Sesquicillin A at the desired concentration for a specific time.
- Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and collected by centrifugation.
- Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.
- Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The
 percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using
 appropriate software.

Conclusion and Future Directions

Sesquicillin A is a promising natural product with significant potential for development as an anticancer agent. Its ability to induce p53-independent G1 phase cell cycle arrest presents a valuable therapeutic strategy, particularly for cancers with mutated or non-functional p53. The discovery of its glucocorticoid receptor antagonist activity opens up new avenues for research into its potential applications in other diseases. Further studies are warranted to fully elucidate its molecular targets and to optimize its structure for improved efficacy and reduced toxicity.



The development of a total synthesis route for **Sesquicillin A** would also be highly beneficial for generating analogs and advancing preclinical and clinical studies.

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